![molecular formula C15H24O2 B14494942 5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one CAS No. 64821-72-3](/img/structure/B14494942.png)
5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-1,3-di-tert-butylbicyclo[210]pentan-2-one is a chemical compound known for its unique bicyclic structure This compound is part of the bicyclo[210]pentane family, which is characterized by a highly strained yet remarkably stable cage-like structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1,3-di-tert-butylbicyclo[210]pentan-2-one typically involves multiple steps, starting from simpler precursors One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The tert-butyl and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying strained ring systems.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one involves its interaction with molecular targets through its functional groups. The acetyl group can participate in nucleophilic addition reactions, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity. The bicyclic structure also contributes to its unique chemical behavior, potentially affecting molecular pathways and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tricyclo[2.1.0.02,5]pentane : Another strained ring system with applications in organic synthesis.
- 1,3-Di-tert-butylbicyclo[1.1.1]pentane : Similar in structure but lacks the acetyl group, leading to different reactivity and applications.
Bicyclo[1.1.1]pentane: Known for its highly strained structure and use in materials science.
Uniqueness
5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one stands out due to the presence of both acetyl and tert-butyl groups, which impart unique chemical properties and potential applications. Its combination of stability and reactivity makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
64821-72-3 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
5-acetyl-1,3-ditert-butylbicyclo[2.1.0]pentan-2-one |
InChI |
InChI=1S/C15H24O2/c1-8(16)9-10-11(13(2,3)4)12(17)15(9,10)14(5,6)7/h9-11H,1-7H3 |
Clé InChI |
VVRVPUKKHOOOPT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1C2C1(C(=O)C2C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



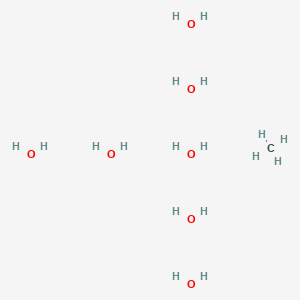
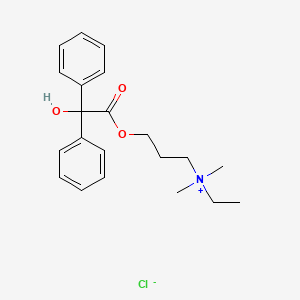
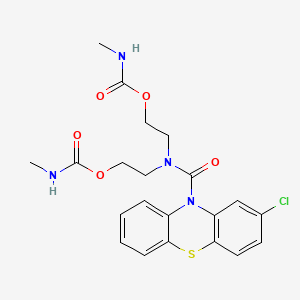
![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)
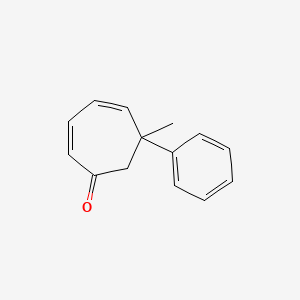


![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)
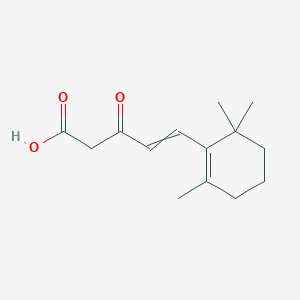

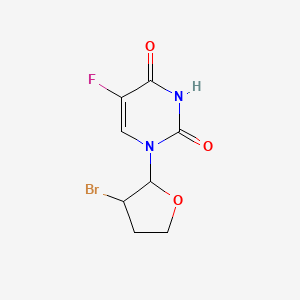

![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)
